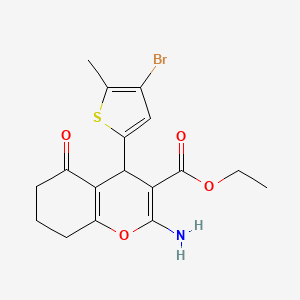![molecular formula C19H13ClFNO B4896538 3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of benzoquinolinone derivatives and has been found to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood, but it has been proposed that the compound exerts its biological effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of various enzymes, including cyclin-dependent kinases and phosphodiesterases, which are involved in cell cycle regulation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages for use in lab experiments, including its potent biological activity, relatively simple synthesis, and low toxicity. However, the compound has some limitations, including its poor solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
For research on 3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include the development of novel analogs with improved activity and the evaluation of its efficacy in animal models of disease. This compound also has potential applications in drug delivery systems and nanotechnology, which warrant further investigation.
Synthesis Methods
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be synthesized through a multistep process that involves the condensation of 2-chloro-6-fluoroaniline and 2-cyanoacetamide, followed by cyclization and reduction reactions. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to possess antiviral activity against Hepatitis C virus and Dengue virus, making it a promising candidate for the development of antiviral drugs.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-13-6-3-7-14(21)19(13)16-10-17(23)18-12-5-2-1-4-11(12)8-9-15(18)22-16/h1-9,16,22H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZGMRJECJFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)
![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)


![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![9-(2-furyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4896531.png)
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)